4-Methoxy-1,2-oxazolidine;hydrochloride

Description

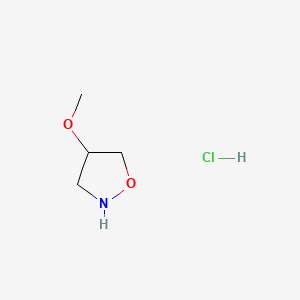

4-Methoxy-1,2-oxazolidine hydrochloride is a heterocyclic organic compound featuring a five-membered oxazolidine ring with a methoxy (-OCH₃) substituent at the 4-position and a hydrochloride salt. Oxazolidines are known for applications in polymer chemistry, pharmaceuticals, and as intermediates in organic synthesis. The methoxy group enhances solubility in polar solvents, while the hydrochloride salt improves crystallinity and stability .

Properties

IUPAC Name |

4-methoxy-1,2-oxazolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-6-4-2-5-7-3-4;/h4-5H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNIUAVWQXABKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNOC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of oxazolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 4-Methoxy-1,2-oxazolidine;hydrochloride can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 4 | Staphylococcus aureus |

| Other derivatives | 8 - 16 | Escherichia coli, Salmonella spp. |

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms such as the inhibition of specific signaling pathways involved in cell proliferation.

Case Study: Anticancer Activity

In a study involving human cancer cell lines, derivatives of oxazolidine were shown to inhibit cell growth effectively by activating caspases and modulating Bcl-2 family proteins, suggesting a promising avenue for cancer therapy.

Pharmacology

Neuroprotective Effects

Emerging research suggests that oxazolidine derivatives may exhibit neuroprotective effects by acting as selective N-Methyl-D-aspartate (NMDA) receptor antagonists. This property is significant in preventing excitotoxicity associated with neurodegenerative diseases.

Case Study: Neuroprotective Mechanism

A recent investigation into the neuroprotective effects of oxazolidine derivatives revealed their potential in modulating NMDA receptor activity, which could lead to therapeutic strategies for conditions like Alzheimer's disease.

Materials Science

In addition to its biological applications, this compound serves as a precursor for synthesizing new materials. Its structural properties enable it to be utilized in developing advanced polymers and coatings with enhanced mechanical and thermal stability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 4-Methoxy-1,2-oxazolidine hydrochloride and related compounds:

Key Research Findings

- Volatility and Stability: The perfluoro-oxazolidine derivative exhibits lower volatility compared to non-fluorinated oxazolidines, making it suitable for high-performance elastomers in liquid oxygen environments . In contrast, 4-Methoxy-1,2-oxazolidine hydrochloride’s volatility is likely higher due to the absence of fluorination.

- Solubility and Reactivity : Compounds with oxadiazole cores (e.g., ) demonstrate higher molecular weights and enhanced π-π stacking due to aromatic rings, improving their suitability as drug candidates. The methoxy group in these structures increases solubility in organic solvents.

- Biological Activity : Oxadiazole-containing compounds often show antimicrobial or receptor-binding activity, whereas oxazolidines are more commonly used in polymer chemistry or as prodrugs due to their hydrolytic stability .

Preparation Methods

Serine-Derived Pathways

L- or D-serine methyl ester hydrochloride serves as a common starting material due to its β-amino alcohol structure. In the method described in CN111808040A , serine derivatives react with S,S'-dimethyl dithiocarbonate in water under inert conditions, followed by hydrolysis to yield 2-oxo-oxazolidine-4-carboxylic acid. Adapting this pathway, substituting the carboxylic acid group with a methoxy moiety via nucleophilic substitution or etherification could yield the target compound. For example, treating serine methyl ester hydrochloride with methyl iodide in the presence of a base (e.g., K₂CO₃) introduces the methoxy group prior to cyclization.

Key Reaction Conditions :

Ring-Closing Strategies Using Carbene Complexes

Transition metal-mediated cyclization offers an alternative route. As detailed in Wulff et al. (2001) , chromium or tungsten carbene complexes facilitate the formation of oxazolidinones via aminolysis of methoxy carbene complexes with α-aminoethanol derivatives. While this method primarily targets oxazolidinones, modifying the amino alcohol precursor to include a methoxy group enables the synthesis of 4-methoxy-1,2-oxazolidine.

Two-Step Aminolysis and Phosgene Cyclization

-

Aminolysis : Reacting a methoxy carbene complex (e.g., (CO)₅W=C(OMe)Ph) with 4-methoxy-2-aminoethanol generates an intermediate amino carbene complex.

-

Cyclization : Treating the intermediate with phosgene induces ring closure, forming the oxazolidine backbone.

Optimization Insights :

-

Phosgene must be used in stoichiometric excess to ensure complete cyclization.

Post-Cyclization Functionalization

Introducing the methoxy group after oxazolidine ring formation provides flexibility in synthesis.

Hydroxylation-Methylation Sequence

-

Hydroxylation : Oxazolidine derivatives are hydroxylated at the 4-position using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid).

-

Methylation : The hydroxyl group is methylated with methyl iodide or dimethyl sulfate under basic conditions.

Challenges :

-

Regioselectivity must be controlled to avoid over-oxidation or multiple methylations.

-

Purification requires silica gel chromatography with dichloromethane/methanol eluents.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. This is typically achieved by bubbling hydrogen chloride gas through a solution of the oxazolidine in anhydrous ether or dichloromethane.

Critical Parameters :

-

pH adjustment to 1–2 ensures complete protonation of the nitrogen atom.

-

Anhydrous conditions prevent hydrolysis of the oxazolidine ring.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for structural validation.

¹H NMR Data

¹³C NMR Data

Comparative Analysis of Methods

| Method | Yield | Solvent | Key Advantage | Limitation |

|---|---|---|---|---|

| Serine cyclocondensation | 86–89% | Water | Eco-friendly, high yield | Requires post-modification |

| Carbene complex route | 42–88% | THF/DCM | Stereochemical control | Uses toxic phosgene |

| Post-cyclization methylation | 70–75% | Methanol | Flexibility in functionalization | Multi-step purification |

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-1,2-oxazolidine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines or hydroxylamines with methoxy-containing aldehydes/ketones. For example, analogous routes to 4-methoxybenzyl compounds (e.g., and ) suggest using acid catalysis (HCl) in polar aprotic solvents (e.g., THF) at controlled temperatures (0–25°C). Optimize yield by:

- Monitoring pH to avoid over-protonation of intermediates.

- Using anhydrous conditions to prevent hydrolysis of the oxazolidine ring.

- Purifying via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) .

| Example Reaction Parameters |

|---|

| Solvent |

| Catalyst |

| Temperature |

| Reaction Time |

Q. How should researchers characterize the purity and structural integrity of 4-Methoxy-1,2-oxazolidine hydrochloride?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/0.1% trifluoroacetic acid (gradient elution), UV detection at 254 nm (similar to oxycodone HCl analysis in ).

- NMR : H NMR (DMSO-d6) to confirm methoxy (-OCH) resonance at ~3.3 ppm and oxazolidine ring protons (4.0–5.5 ppm). Compare with reference standards (e.g., ).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] and isotopic pattern matching theoretical values .

Q. What storage conditions are critical to maintain the stability of 4-Methoxy-1,2-oxazolidine hydrochloride?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C ( recommends 0–6°C for similar methoxy compounds). Stability studies should include:

- Periodic HPLC analysis to detect hydrolysis products (e.g., opening of the oxazolidine ring).

- Karl Fischer titration to monitor moisture content (<0.1% w/w).

- Avoid prolonged exposure to acidic/basic environments to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-Methoxy-1,2-oxazolidine hydrochloride under varying pH conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to:

- Model protonation states at different pH levels (e.g., pKa prediction via COSMO-RS).

- Identify vulnerable sites (e.g., oxazolidine ring) for hydrolysis or nucleophilic attack.

- Compare with experimental degradation data (e.g., accelerated stability testing at pH 1–13). Reference PubChem’s computed properties () for validation .

Q. What analytical strategies resolve discrepancies in quantifying degradation products of 4-Methoxy-1,2-oxazolidine hydrochloride under accelerated stability testing?

- Methodological Answer : Use LC-MS/MS with MRM (multiple reaction monitoring) to distinguish degradation products (e.g., ring-opened amines or methoxy alcohols). Key steps:

Q. What mechanistic insights explain the acid-catalyzed decomposition pathways of 4-Methoxy-1,2-oxazolidine hydrochloride?

- Methodological Answer : Conduct kinetic studies (e.g., UV-Vis monitoring at 240–300 nm) in HCl solutions (0.1–2 M). Proposed mechanism:

Protonation of the oxazolidine oxygen, weakening the C–O bond.

Ring opening to form a carbocation intermediate.

Nucleophilic attack by water or chloride, yielding methanol and a secondary amine (confirmed by H NMR).

Compare activation energy (E) with DFT-calculated transition states .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of 4-Methoxy-1,2-oxazolidine hydrochloride?

- Methodological Answer : Replicate studies under controlled conditions (TGA/DSC for decomposition onset temperature). Potential contradictions arise from:

- Moisture content : Use Karl Fischer titration to standardize samples.

- Heating rate : Slower rates (~2°C/min) may show lower decomposition temperatures due to prolonged exposure.

- Analytical sensitivity : HPLC vs. TGA may detect degradation at different thresholds. Cross-validate with multiple techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.